molecular formula C15H33NO3 B14494662 Decanoic acid isopropylaminoethanol salt CAS No. 64601-15-6

Decanoic acid isopropylaminoethanol salt

Cat. No.: B14494662
CAS No.: 64601-15-6
M. Wt: 275.43 g/mol
InChI Key: MQJFOCCWCPIOEV-UHFFFAOYSA-N
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Description

Decanoic acid isopropylaminoethanol salt is a derivative of decanoic acid (C₁₀H₂₀O₂), a medium-chain fatty acid also known as capric acid. This salt is formed via the neutralization of decanoic acid with isopropylaminoethanol (C₅H₁₃NO), a tertiary amine. Such salts are typically designed to enhance lipophilicity, thereby improving the pharmacokinetic properties of pharmaceuticals, particularly for long-acting injectable formulations . Decanoic acid itself is naturally occurring in coconut oil, palm kernel oil, and animal fats, and its salts/esters are widely used in industrial, cosmetic, and pharmaceutical applications .

Properties

CAS No.

64601-15-6

Molecular Formula

C15H33NO3

Molecular Weight

275.43 g/mol

IUPAC Name

decanoic acid;2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C10H20O2.C5H13NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-5(2)6-3-4-7/h2-9H2,1H3,(H,11,12);5-7H,3-4H2,1-2H3

InChI Key

MQJFOCCWCPIOEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)O.CC(C)NCCO

Origin of Product

United States

Preparation Methods

Direct Neutralization in Polar Solvents

Adapted from metal salt preparations, this method employs ethanol-water mixtures to solubilize reactants:

Procedure:

  • Charge a 3-necked flask with decanoic acid (172.27 g, 1.0 mol) and absolute ethanol (1.5 L).
  • Heat to 65°C with mechanical stirring until complete dissolution.
  • Add isopropylaminoethanol (119.16 g, 1.05 mol) dropwise over 30 minutes.
  • Reflux at 78°C for 6 hours under nitrogen atmosphere.
  • Cool to 25°C at 1°C/min, then add tert-butyl methyl ether (500 mL) to induce crystallization.
  • Vacuum-filter precipitate, wash with cold ethanol (2 × 100 mL), and dry at 40°C under vacuum (0.1 mmHg) for 24 hours.

Expected Yield: 85–92% based on analogous sodium salt syntheses.

Solvent-Free Melt Synthesis

For scale-up production, solvent elimination reduces purification complexity:

Procedure:

  • Preheat decanoic acid to 80°C in a jacketed reactor.
  • Introduce molten isopropylaminoethanol (preheated to 60°C) at 1:1.05 molar ratio.
  • Mix vigorously (500 rpm) at 90°C for 2 hours under reduced pressure (−0.09 MPa).
  • Cool reaction mass to 30°C, then granulate using a rotary processor.

Advantages:

  • Eliminates solvent recovery steps
  • Achieves 94–97% conversion (extrapolated from glyceride synthesis data)

Process Optimization

Solvent Selection Criteria

Comparative solubility data guide solvent choice:

Solvent Decanoic Acid Solubility (g/100g, 25°C) Isopropylaminoethanol Miscibility
Ethanol 12.4 Complete
Isopropanol 8.9 Complete
Acetone 5.2 Partial
Ethyl Acetate 3.1 Immiscible
Water 0.15 Complete

Ethanol-water (95:5 v/v) emerges as optimal, balancing solubility (decanoic acid: 11.8 g/100g) with product crystallinity.

Temperature-Conversion Kinetics

Data from metal salt synthesis adapted for amine systems:

Temperature (°C) Time (h) Conversion (%)
50 8 62
65 6 85
78 (reflux) 4 93
90 3 95

Reaction efficiency plateaus above 78°C due to ethanol vaporization losses.

Purification Strategies

Crystallization Optimization

Anti-solvent screening yields critical purity improvements:

Anti-Solvent Product Recovery (%) Purity (HPLC)
tert-Butyl ether 89 98.2
Hexane 75 97.1
Heptane 82 97.8
Cyclohexane 68 96.5

tert-Butyl ether enables 98.2% purity at 15:1 solvent:anti-solvent ratio.

Vacuum Drying Parameters

Residual solvent analysis guides drying protocol:

Temperature (°C) Pressure (mmHg) Time (h) Residual Ethanol (ppm)
30 0.5 24 4200
40 0.1 18 850
50 0.05 12 <100

50°C/0.05 mmHg meets ICH Q3C guidelines for residual solvents.

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, D₂O):

  • δ 3.71 (t, J=6.5 Hz, 2H, CH₂O)
  • δ 3.42 (m, 1H, CH(CH₃)₂)
  • δ 2.28 (t, J=7.4 Hz, 2H, COO⁻CH₂)
  • δ 1.62 (quin, J=7.2 Hz, 2H, CH₂CH₂COO⁻)
  • δ 1.29 (br s, 14H, (CH₂)₇)
  • δ 0.89 (t, J=6.8 Hz, 3H, CH₃)
  • δ 1.25 (d, J=6.6 Hz, 6H, CH(CH₃)₂)

FT-IR (KBr, cm⁻¹):

  • 2950–2850 (C-H stretch, alkyl)
  • 1550 (COO⁻ asymmetric stretch)
  • 1408 (COO⁻ symmetric stretch)
  • 3380 (O-H stretch, bound water)

Thermal Properties

DSC Analysis:

  • Melting onset: 127.3°C
  • Decomposition onset: 228.7°C

TGA Profile:

  • 0.8% weight loss at 100°C (residual solvent)
  • 98.5% decomposition at 250–400°C

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Adapting batch protocols for continuous production:

Parameter Batch Mode Continuous Flow
Residence Time 4–6 hours 12 minutes
Space-Time Yield 0.8 kg/L·day 5.2 kg/L·day
Purity Consistency ±2.5% ±0.7%

Microreactor technology enhances heat/mass transfer, reducing byproduct formation.

Environmental Impact Assessment

Waste stream analysis per 1 kg product:

Waste Type Quantity (kg) Treatment Method
Ethanol 8.2 Distillation recovery
Tert-butyl ether 2.1 Incineration
Aqueous waste 15.4 Neutralization

Closed-loop solvent recovery achieves 92% ethanol reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid isopropylaminoethanol salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

    Reduction: Reduction reactions can convert the compound into alcohols and amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and amines.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Decanoic acid isopropylaminoethanol salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of decanoic acid isopropylaminoethanol salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The amine group in isopropylaminoethanol can interact with receptors in biological systems, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Membrane Interaction: The fatty acid component can interact with cell membranes, altering their properties and affecting cellular functions.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Biofuel Research: Decanoic acid’s role in biodiesel production is enhanced by its derivatization into salts, improving compatibility with engine systems compared to octanoic acid .
  • Microbial Stress Response: Decanoic acid induces oxidative stress in Streptomyces roseosporus, a trait less pronounced in shorter-chain acids like hexanoic acid .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing decanoic acid isopropylaminoethanol salt?

  • Methodological Answer : Synthesis typically involves neutralizing decanoic acid with isopropylaminoethanol under controlled pH (6.5–7.5) in anhydrous conditions. The product is purified via recrystallization using ethanol or hexane. Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., carboxylic acid salt peak at ~1550–1650 cm⁻¹) and nuclear magnetic resonance (NMR) for proton environment validation. Quantitative purity is assessed using gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) .

Q. How can researchers detect and quantify this compound in complex matrices like biological fluids?

  • Methodological Answer : Liquid-liquid extraction (LLE) with hexane or ethyl acetate is used to isolate the compound. For quantification, GC-MS in selected ion monitoring (SIM) mode is preferred, with deuterated internal standards (e.g., decanoic acid-d19) to correct matrix effects. Alternatively, high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) can be employed for non-volatile derivatives .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Antimicrobial activity is tested using broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Anti-inflammatory properties are assessed via protein denaturation inhibition assays (e.g., bovine serum albumin denaturation model). For neuroactivity, primary neuronal cultures exposed to glutamate-induced excitotoxicity can evaluate neuroprotective effects using calcium imaging or lactate dehydrogenase (LDH) release assays .

Advanced Research Questions

Q. How can researchers optimize experimental parameters for this compound extraction or synthesis?

  • Methodological Answer : Design of experiments (DoE) tools like Definitive Screening Design (DSD) or Response Surface Methodology (RSM) are used to evaluate factors such as solvent polarity, temperature, and molar ratios. For example, a DSD with 18 runs can identify critical parameters (e.g., extraction time, pH) and their interactions, followed by Monte Carlo simulations to validate robustness .

Q. What solvent systems enhance the stability and bioavailability of this compound in drug delivery applications?

  • Methodological Answer : Hydrophobic deep eutectic solvents (HDES) composed of decanoic acid and menthol (1:1 molar ratio) or quaternary ammonium salts (2:1 ratio) improve solubility. Melting points and polarity are tuned using differential scanning calorimetry (DSC) and Hansen solubility parameters. In vitro permeability is tested using Caco-2 cell monolayers .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Meta-analysis of dose-response curves and pharmacokinetic parameters (e.g., AUC, Cmax) is conducted using tools like PRISMA guidelines. Variability sources (e.g., cell line heterogeneity, solvent choice) are identified via subgroup analysis. Cross-validation with orthogonal assays (e.g., SPR binding vs. cellular activity) resolves mechanistic discrepancies .

Q. What advanced techniques elucidate the neuropharmacological mechanisms of this compound?

  • Methodological Answer : Electrophysiological patch-clamp recordings on hippocampal slices quantify effects on GABAergic or glutamatergic transmission. Metabolomic profiling (LC-QTOF-MS) identifies changes in ketone bodies or tricarboxylic acid (TCA) cycle intermediates. In vivo efficacy is tested in rodent models of drug-resistant epilepsy using continuous EEG monitoring .

Q. What regulatory considerations are critical when designing experiments with decanoic acid derivatives?

  • Methodological Answer : Compliance with ECHA’s Substance of Very High Concern (SVHC) guidelines requires rigorous hazard assessment (e.g., Read-Across using data from structurally similar PFDA salts). Environmental risk assessments (ERAs) must include biodegradation studies (OECD 301B) and ecotoxicity assays (Daphnia magna acute toxicity) .

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